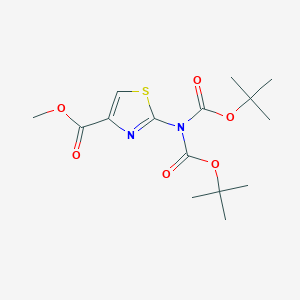

METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE

Description

Table 1: Bond Lengths and Angles in the Thiazole Core

| Bond/Angle | Value (Å or °) | Comparison to Standard Thiazole Values |

|---|---|---|

| C3–N1 (thiazole) | 1.32 Å | Slightly shorter than C–N single bonds |

| N1–C4 | 1.38 Å | Consistent with aromatic delocalization |

| C4–S1 | 1.71 Å | Typical for thiazole C–S bonds |

| C2–N2 (Boc group) | 1.45 Å | Reflects sp³ hybridization at nitrogen |

| C–O (ester) | 1.21 Å | Standard for carbonyl groups |

The thiazole ring’s planarity (mean deviation: 0.0011 Å) is stabilized by π-electron delocalization. The tert-butoxycarbonyl groups introduce steric hindrance, with dihedral angles of 64.6° between the Boc groups and the thiazole plane. Intramolecular C–H···O hydrogen bonds between methyl hydrogens and carbonyl oxygens further stabilize the conformation, forming six-membered pseudocycles.

Crystallographic Data and Hydrogen Bonding Networks

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

The crystal packing is governed by intermolecular interactions:

- N–H···N hydrogen bonds between the amino group and adjacent thiazole nitrogens (2.85 Å), forming inversion dimers.

- C–H···O interactions (2.48–2.65 Å) linking dimers into a two-dimensional network parallel to the (001) plane.

- π–π stacking between thiazole rings of inversion-related molecules (centroid distance: 3.54 Å).

Table 2: Hydrogen Bonding Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N2–H···N1 | 2.85 | 158 |

| C8–H8A···O4 | 2.48 | 145 |

| C10–H10B···O3 | 2.65 | 132 |

These interactions contribute to the compound’s thermal stability and low solubility in polar solvents.

Comparative Analysis with Related Thiazole Carboxylate Derivatives

Methyl 2-(bis(tert-butoxycarbonyl)amino)thiazole-4-carboxylate shares structural motifs with other thiazole derivatives but exhibits distinct properties due to its substitution pattern:

Table 3: Comparison with Analogous Thiazole Carboxylates

The bis-Boc groups in the target compound confer enhanced steric protection for the amino group, making it less reactive toward electrophiles compared to mono-Boc derivatives. Additionally, the methyl ester at position 4 improves lipid solubility relative to carboxylic acid analogs, facilitating its use in hydrophobic reaction environments.

In contrast, derivatives like methyl 2-acetylthiazole-4-carboxylate (CAS: 76275-87-1) lack amino protection, rendering them more prone to nucleophilic attack. The structural versatility of the thiazole core underscores its utility in designing bioactive molecules, such as kinase inhibitors, where steric and electronic properties are finely tuned.

Properties

IUPAC Name |

methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6S/c1-14(2,3)22-12(19)17(13(20)23-15(4,5)6)11-16-9(8-24-11)10(18)21-7/h8H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOKEDNRCYKDFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC(=CS1)C(=O)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N,N-Bis(tert-Butoxycarbonyl)Thiourea

The precursor N,N-bis(tert-butoxycarbonyl)thiourea is synthesized by reacting thiophosgene with excess tert-butoxycarbonyl (Boc) amine. In a modified procedure from, two equivalents of Boc-protected amine (e.g., Boc-glycine methyl ester) react with thiophosgene in dichloromethane at 0°C, followed by slow warming to room temperature. The intermediate is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding the thiourea derivative in 68–72% yield.

Cyclization with Methyl Bromopyruvate

The thiourea (1.0 equiv) and methyl bromopyruvate (1.2 equiv) are refluxed in anhydrous ethanol for 12 hours under nitrogen. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromopyruvate, followed by cyclodehydration to form the thiazole ring. After quenching with ice-water, the product is extracted with ethyl acetate, washed with brine, and concentrated. Final purification via flash chromatography (hexane/ethyl acetate, 2:1) yields the target compound as a white solid (55–60% yield).

Key Data:

- 1H NMR (400 MHz, CDCl3): δ 1.45 (s, 18H, Boc-CH3), 3.91 (s, 3H, COOCH3), 7.22 (s, 1H, thiazole-H).

- 13C NMR (100 MHz, CDCl3): δ 28.1 (Boc-CH3), 52.4 (COOCH3), 83.2 (Boc-C), 155.7 (thiazole-C2), 166.3 (COOCH3).

Post-Cyclization Bis-Boc Protection Strategy

An alternative route involves synthesizing 2-aminothiazole-4-carboxylate followed by sequential Boc protection (Figure 2).

Synthesis of 2-Aminothiazole-4-Carboxylate

2-Aminothiazole-4-carboxylate is prepared via Hantzsch cyclization of thiourea and methyl bromopyruvate. The crude product is isolated in 75% yield after recrystallization from methanol.

Di-Boc Protection of the Amino Group

The free amine (1.0 equiv) is treated with excess Boc anhydride (3.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane at 0°C. The reaction mixture is stirred for 24 hours at room temperature, during which the primary amine undergoes exhaustive Boc protection. After aqueous workup, the bis-Boc product is purified via column chromatography (hexane/ethyl acetate, 4:1), achieving 65–70% yield.

Optimization Note:

Excess Boc anhydride and prolonged reaction times (48 hours) improve di-Boc yields but risk forming urea byproducts. Monitoring via TLC (Rf = 0.4 in hexane/ethyl acetate 3:1) ensures reaction completion.

Mechanistic Insights and Side Reactions

Competing Urea Formation

Under high Boc anhydride concentrations, the primary amine may react with two Boc groups to form a urea derivative. This side product is minimized by maintaining stoichiometric control (Boc2O ≤ 3.0 equiv) and low temperatures (0–5°C).

Racemization in Chiral Intermediates

As observed in, calcium carbonate-mediated neutralization during thiazole synthesis can induce partial racemization at chiral centers. For optically pure products, alternative bases (e.g., sodium bicarbonate) are recommended.

Comparative Analysis of Synthetic Routes

| Parameter | Pre-Protected Thiourea Route | Post-Cyclization Protection Route |

|---|---|---|

| Overall Yield | 55–60% | 50–55% |

| Purification Complexity | Moderate (chromatography) | High (multiple steps) |

| Side Products | Minimal | Urea derivatives |

| Scalability | Suitable for gram-scale | Limited by Boc protection step |

Applications and Derivative Synthesis

The bis-Boc group enables selective functionalization at the amino position. For example:

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester or amide functionalities, leading to the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

Pharmaceutical Development

Methyl 2-(bis(tert-butoxycarbonyl)amino)thiazole-4-carboxylate serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives are being explored for their therapeutic potentials, particularly in the development of anti-inflammatory and antimicrobial agents. The thiazole ring structure is known to enhance biological activity, making it a valuable component in drug design.

Case Study: Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds synthesized from thiazole-4-carboxylic acid have shown promising results against various human tumor cell lines, indicating the potential of methyl 2-(bis(tert-butoxycarbonyl)amino)thiazole-4-carboxylate as a precursor for anticancer drugs .

Agricultural Chemicals

The compound is also utilized in the formulation of agrochemicals such as fungicides and herbicides. Its ability to enhance crop protection and yield makes it an essential ingredient in modern agriculture. The incorporation of thiazole derivatives into agricultural products helps improve their efficacy against pests and diseases.

Biochemical Research

In biochemical research, methyl 2-(bis(tert-butoxycarbonyl)amino)thiazole-4-carboxylate is employed to study metabolic pathways and enzyme functions. Its structural features allow researchers to investigate enzyme inhibition and receptor binding, contributing to a deeper understanding of biological processes and disease mechanisms.

Material Science

The compound finds applications in material science, particularly in the development of polymers and coatings. Thiazole derivatives can improve material properties such as durability and resistance to environmental factors, making them suitable for various industrial applications.

Analytical Chemistry

In analytical chemistry, methyl 2-(bis(tert-butoxycarbonyl)amino)thiazole-4-carboxylate acts as a reagent in various methods for detecting and quantifying other chemical substances. Its stability and reactivity make it a useful tool in complex mixture analysis.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key building block for anti-inflammatory and antimicrobial agents; potential anticancer drugs |

| Agricultural Chemicals | Used in formulating effective fungicides and herbicides |

| Biochemical Research | Studied for metabolic pathways and enzyme functions |

| Material Science | Enhances durability and resistance in polymers and coatings |

| Analytical Chemistry | Acts as a reagent for detection and quantification of substances |

Mechanism of Action

The mechanism of action of METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, the compound can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

- 4-Thiazolecarboxylic acid, 2-[(1R)-1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, ethyl ester

- Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester

Uniqueness

METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and reactivities are required .

Biological Activity

Methyl 2-(bis(tert-butoxycarbonyl)amino)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer, antibacterial, and other pharmacological effects, while also discussing structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

Methyl 2-(bis(tert-butoxycarbonyl)amino)thiazole-4-carboxylate can be represented by the following molecular formula:

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the bis(tert-butoxycarbonyl) group enhances its stability and solubility, which are critical for biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including methyl 2-(bis(tert-butoxycarbonyl)amino)thiazole-4-carboxylate.

- Mechanism of Action : Thiazole compounds often exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and interference with cell cycle progression. For instance, modifications to the thiazole structure have shown enhanced antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range .

Case Study: Antiproliferative Effects

A series of modified thiazoles demonstrated significant growth inhibition in cancer cell lines. For example, compounds derived from thiazolidine structures showed improved activity when substituents were optimized at specific positions on the thiazole ring. A notable compound exhibited an IC50 value of , comparable to natural agents like colchicine .

Antibacterial Activity

Thiazole derivatives have also been explored for their antibacterial properties, particularly against Mycobacterium tuberculosis.

- Activity Against Tuberculosis : The 2-aminothiazole series has demonstrated potent antibacterial activity with minimum inhibitory concentrations (MIC) below . One representative analog achieved a MIC of , indicating strong bactericidal properties .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at the C-2 and C-4 positions of the thiazole ring significantly influence antibacterial efficacy. For instance, introducing lipophilic groups at these positions has been shown to enhance activity against mycobacterial species while maintaining selectivity over non-target bacteria .

Other Biological Activities

In addition to anticancer and antibacterial properties, methyl 2-(bis(tert-butoxycarbonyl)amino)thiazole-4-carboxylate may exhibit other pharmacological effects:

- Antioxidant Activity : Thiazole derivatives have been reported to possess antioxidant properties, contributing to their potential in treating oxidative stress-related conditions .

- Antidiabetic and Anticonvulsant Effects : Some thiazole compounds have shown promise in preclinical models for diabetes management and seizure control, suggesting a broader therapeutic potential .

Q & A

Q. What synthetic strategies are commonly employed to introduce bis-tert-butoxycarbonyl (Boc) groups onto the thiazole ring in this compound?

The bis-Boc protection is typically achieved via sequential Boc activation using reagents like di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine). For thiazole systems, the amino group at position 2 is first Boc-protected, followed by further functionalization. Solvent selection (e.g., dichloromethane or DMF) and temperature control are critical to avoid premature deprotection . Evidence from thiazole-containing oligopeptide synthesis shows that coupling agents like DCC/HOBt enhance reaction efficiency, yielding >90% in optimized conditions .

Q. How is the structure of this compound validated post-synthesis?

Routine characterization includes:

- ¹H/¹³C NMR : Key signals include the tert-butyl groups (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C) and the thiazole ring protons (δ 7.5–8.5 ppm for C4-H) .

- Mass spectrometry (MS) : Exact mass analysis (e.g., ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺) with a calculated mass matching the empirical formula.

- Elemental analysis : Discrepancies between calculated and observed C/H/N/O ratios (e.g., ±0.3%) may indicate residual solvents or incomplete purification .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a key intermediate in synthesizing thiazole-based peptidomimetics and DNA minor groove binders. For example, its carboxylic acid derivative (after ester hydrolysis) can be coupled with amines or alcohols to generate amide/ester-linked drug candidates targeting enzymatic inhibition or DNA interaction .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for the thiazole ring protons in derivatives of this compound?

Thiazole C4-H protons often exhibit splitting due to coupling with adjacent C5-H (J ≈ 1–2 Hz). In cases where signals overlap or deviate from expected patterns:

Q. What strategies optimize coupling reactions involving this compound’s ester group under mild conditions?

- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings with boronates, maintaining pH 7–8 to preserve Boc groups .

- Enzymatic hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze the methyl ester to the carboxylic acid at 25–37°C, avoiding harsh acidic/basic conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) for amide bond formation with HATU/DIPEA in DMF .

Q. How do researchers address low yields during bis-Boc protection of the thiazole amino group?

Common pitfalls and solutions:

- Moisture sensitivity : Use rigorously anhydrous solvents (e.g., molecular sieves in DCM) to prevent Boc group hydrolysis.

- Competitive side reactions : Add DMAP (1–5 mol%) to accelerate Boc activation over nucleophilic substitution at the thiazole sulfur .

- Workup optimization : Quench excess Boc₂O with aqueous citric acid (pH 4–5) to isolate the product without column chromatography .

Methodological Considerations

Q. What analytical techniques differentiate between mono- and bis-Boc-protected intermediates?

- TLC monitoring : Use a 3:1 hexane/ethyl acetate system; bis-Boc derivatives exhibit higher Rf values due to increased hydrophobicity.

- IR spectroscopy : The bis-Boc intermediate shows two distinct carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for carbamate) .

- HPLC-MS : Retention time shifts and mass increments (+ 2×Boc mass, 2×100.12 Da) confirm successful double protection .

Q. How is the tert-butoxycarbonyl group stability evaluated under varying reaction conditions?

- Acid sensitivity : Boc groups cleave rapidly in TFA/DCM (1:1 v/v) within 30 minutes but remain stable in pH >5 aqueous solutions.

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, making it unsuitable for high-temperature reactions (>100°C) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between calculated and observed elemental analysis data?

- Residual solvents : Acetone or DMF traces (common in precipitation) increase C/O ratios. Dry samples under high vacuum (0.1 mbar, 24 hours) before analysis.

- Incomplete combustion : High nitrogen content (>0.5% deviation) suggests unreacted starting amines; repeat combustion with V₂O₅ catalyst to ensure complete oxidation .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.